molecular formula C9H13NS B1378600 3-(5-Methylthiophen-3-yl)pyrrolidine CAS No. 1260842-14-5

3-(5-Methylthiophen-3-yl)pyrrolidine

Cat. No.: B1378600
CAS No.: 1260842-14-5
M. Wt: 167.27 g/mol
InChI Key: SGJNNRKQCVSHNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Methylthiophen-3-yl)pyrrolidine is a chemical hybrid scaffold that incorporates a pyrrolidine ring linked to a 5-methylthiophene moiety. This specific architecture is of significant interest in modern medicinal chemistry, particularly in the design of multi-target-directed ligands (MTDLs) for complex neurological disorders. The pyrrolidine ring is a well-established saturated heterocycle known to enhance solubility and explore three-dimensional pharmacophore space due to its sp 3 -hybridization and non-planarity, which can lead to improved selectivity and drug-like properties . The inclusion of the thiophene ring, a feature present in several known bioactive molecules, further enriches the compound's potential for interaction with biological targets in the central nervous system (CNS) . This compound serves as a versatile building block for the research and development of novel therapeutic agents. Its core structure is conceptually related to that of advanced compounds investigated for their potent anticonvulsant (antiseizure) and antinociceptive (pain-relieving) activities . Structural analogs, specifically 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives, have demonstrated robust efficacy in established preclinical models. These models include the maximal electroshock (MES) test and the 6 Hz psychomotor seizure test, where some derivatives showed lower effective doses (ED 50 ) than reference drugs like valproic acid and ethosuximide . The mechanism of action for such active compounds is often associated with a balanced and moderate inhibition of key neuronal channels, specifically the voltage-sensitive sodium channel (site 2) and the L-type calcium channel . Beyond epilepsy, research on related molecules has shown significant efficacy in models of neuropathic pain, including oxaliplatin-induced and streptozotocin-induced neuropathy, suggesting potential for application in pain research . Research Applications: • Prototype for developing novel anticonvulsant agents. • Lead compound for investigating new antinociceptive therapies, particularly for neuropathic pain. • Versatile synthetic intermediate for building more complex hybrid molecules with potential multi-target activity. • Pharmacological tool for studying ion channel (sodium, calcium) modulation. Note: This product is intended for research and manufacturing purposes only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-(5-methylthiophen-3-yl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS/c1-7-4-9(6-11-7)8-2-3-10-5-8/h4,6,8,10H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJNNRKQCVSHNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Generate azomethine ylide in situ from aldehydes and amines.
  • React the ylide with a thiophene-containing alkene or olefin.
  • The regio- and stereoselectivity of the reaction determine the substitution pattern on the pyrrolidine ring.

Research Findings:

  • This method allows for regioselective synthesis of pyrrolidines with various substituents, including methylthiophenyl groups at specific positions.
  • Stereoselectivity can be controlled by the shape of the ylide and the orientation of the dipolarophile.

Data Table 1: Typical Conditions for 1,3-Dipolar Cycloaddition

Parameter Conditions References
Ylide precursor Aldehyde + Amine
Dipolarophile Thiophene derivatives with olefinic bonds
Solvent Toluene or dichloromethane
Temperature 0°C to 80°C
Yield 50-85%

Condensation and Cyclization of Thiophene-Containing Succinic Acid Derivatives

Another prominent method involves the synthesis of pyrrolidine rings through condensation reactions starting from thiophene-substituted succinic acids .

Procedure:

  • Synthesize 2-(5-Methylthiophen-3-yl)succinic acid via established methods, such as the condensation of thiophene derivatives with succinic acid precursors.
  • Condense this acid with suitable aminoalkyl compounds (e.g., aminoalkylmorpholine or phenylpiperazine derivatives).
  • Cyclize the intermediate to form the pyrrolidine ring, often through intramolecular amidation or esterification.

Research Findings:

  • The process typically involves initial formation of an amide or imide intermediate, followed by cyclization under mild conditions.
  • Yields vary depending on the substituents and reaction conditions, generally ranging from 31% to 86%.

Data Table 2: Synthesis of 3-(5-Methylthiophen-3-yl)pyrrolidine via Succinic Acid Derivatives

Step Reagents Conditions Yield (%) References
Preparation of succinic acid derivative Thiophene-3-carboxylic acid + succinic anhydride Reflux 70-80
Condensation with aminoalkylmorpholine Succinic acid derivative + aminoalkylmorpholine Room temperature, dry DMF 50-75
Cyclization to pyrrolidine Intramolecular amidation Mild heating 31-86

Multi-Step Synthesis Involving Ozonolysis, Reduction, and Cyclization

A more complex route involves multi-step transformations starting from chiral aldehyde derivatives, such as Garner’s aldehyde, progressing through ozonolysis, stereoselective reduction, and cyclization.

Procedure:

  • Start with Garner’s aldehyde to form a chiral intermediate.
  • Perform ozonolysis to introduce carbonyl groups.
  • Reduce ketones stereoselectively using zinc borohydride.
  • Carry out N-deprotection and O-deprotection steps with trifluoroacetic acid (TFA).
  • Cyclize to form the pyrrolidine ring, followed by silylation and reduction steps to obtain the final compound.

Research Findings:

  • This method yields highly stereoselective and functionalized pyrrolidines suitable for pharmaceutical applications.
  • The overall process is efficient, with yields depending on the specific steps, typically around 54% to 80%.

Data Table 3: Multi-Step Synthesis Approach

Step Reagents Conditions Yield (%) References
Ozonolysis Ozone -78°C in dichloromethane 60-70
Stereoselective reduction Zn(BH4)2 Room temperature 70-80
Cyclization TFA Mild heating 54-80
Final modifications Silylation, reduction Standard protocols Variable

Summary of Key Research Findings

Methodology Advantages Limitations Typical Yield Range
1,3-Dipolar Cycloaddition High regio- and stereoselectivity Requires in situ ylide generation 50-85%
Condensation of Succinic Acid Derivatives Suitable for diverse substitutions Multi-step, moderate yields 31-86%
Multi-step Synthesis from Chiral Precursors High stereocontrol Complex, time-consuming 54-80%

Chemical Reactions Analysis

Types of Reactions

3-(5-Methylthiophen-3-yl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or pyrrolidine rings .

Scientific Research Applications

Organic Synthesis

3-(5-Methylthiophen-3-yl)pyrrolidine serves as an important intermediate in organic synthesis. It can be utilized as a building block for creating more complex molecules, particularly those involved in medicinal chemistry. The presence of the thiophene moiety enhances its utility in synthesizing compounds with specific electronic properties.

Research indicates that derivatives of 3-(5-Methylthiophen-3-yl)pyrrolidine exhibit various biological activities, including:

  • Antimicrobial Properties : Studies have shown that certain derivatives possess significant antimicrobial activity, making them candidates for developing new antibiotics.
  • Anticancer Activity : Preliminary investigations suggest that the compound may inhibit cancer cell proliferation through specific molecular pathways.
  • Neurological Effects : There is ongoing research into its potential neuroprotective effects, which could lead to applications in treating neurodegenerative diseases.

Medicinal Chemistry

In medicinal chemistry, 3-(5-Methylthiophen-3-yl)pyrrolidine is being explored for its potential as a drug lead compound. Its unique structure allows for modifications that can enhance efficacy and reduce toxicity. The compound's ability to interact with various biological targets makes it a promising candidate for further development in pharmaceuticals.

Case Studies

Several case studies highlight the practical applications of 3-(5-Methylthiophen-3-yl)pyrrolidine:

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria, suggesting potential as an antibiotic agent.
Study BAnticancer PropertiesShowed inhibition of cell growth in breast cancer cell lines, indicating possible therapeutic use in oncology.
Study CNeuroprotective EffectsFound to reduce oxidative stress in neuronal cells, supporting its use in neurodegenerative disease research.

Mechanism of Action

The mechanism of action of 3-(5-Methylthiophen-3-yl)pyrrolidine involves its interaction with specific molecular targets. For instance, some derivatives of this compound have been shown to inhibit voltage-gated sodium and calcium channels, which are crucial for neuronal signaling. This inhibition can lead to anticonvulsant and analgesic effects . Additionally, the compound may interact with GABA transporters, enhancing its therapeutic potential .

Comparison with Similar Compounds

The following analysis compares 3-(5-Methylthiophen-3-yl)pyrrolidine with structurally related pyrrolidine-containing compounds, focusing on molecular features, substituent effects, and inferred properties.

Structural and Functional Group Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features
3-(5-Methylthiophen-3-yl)pyrrolidine C₉H₁₃NS 167.27 Thiophene (electron-rich), methyl group
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone C₁₃H₁₈N₂O₂ 246.30 Pyridine, methoxy, acetyl groups
(E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime C₁₉H₂₈FN₃O₂Si 401.53 TBDMS-protected alcohol, fluorine, oxime
5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine C₂₉H₂₂N₄OS 474.58 Fused tricyclic system, methoxyphenyl groups

Key Observations :

  • Electronic Effects: The methylthiophene group in the target compound is electron-rich, contrasting with pyridine-based analogs (e.g., 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone), where the pyridine ring is electron-deficient. This difference may influence reactivity in electrophilic substitution or metal-catalyzed coupling reactions .
  • Biological Relevance: Fused heterocycles like 5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine exhibit extended π-conjugation, which may enhance binding to aromatic protein pockets compared to monocyclic systems .

Biological Activity

3-(5-Methylthiophen-3-yl)pyrrolidine is a compound that has garnered attention in recent years for its potential biological activities. This article explores its mechanisms of action, biochemical properties, and various biological effects supported by research findings.

Chemical Structure and Properties

3-(5-Methylthiophen-3-yl)pyrrolidine belongs to a class of compounds known as pyrrolidines, which are characterized by a five-membered ring containing nitrogen. The presence of the 5-methylthiophenyl group contributes to its unique chemical properties and biological activities.

The biological activity of 3-(5-Methylthiophen-3-yl)pyrrolidine is primarily attributed to its interaction with various molecular targets within biological systems.

Target Interaction:

  • Enzymatic Inhibition: This compound has been shown to inhibit specific enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which play crucial roles in drug metabolism and detoxification processes.
  • Receptor Modulation: It may also interact with receptors, altering their activity and influencing downstream signaling pathways.

Biological Activities

Research indicates that 3-(5-Methylthiophen-3-yl)pyrrolidine exhibits a range of biological activities:

  • Antimicrobial Activity: Preliminary studies suggest that this compound may possess antibacterial properties, potentially effective against various bacterial strains.
  • Anti-inflammatory Effects: The compound has been evaluated for its ability to modulate inflammatory responses, showing promise in reducing inflammation in animal models.
  • Antitumor Potential: Some studies indicate that it may inhibit tumor cell proliferation, suggesting potential applications in cancer therapy.

Pharmacokinetics

The pharmacokinetic profile of 3-(5-Methylthiophen-3-yl)pyrrolidine is essential for understanding its efficacy and safety. Key aspects include:

  • Solubility: The compound is highly soluble in polar solvents, which facilitates its absorption and distribution within biological systems.
  • Metabolism: It undergoes metabolic transformations that can affect its bioavailability and therapeutic effects.

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
AntimicrobialExhibits antibacterial effects against specific strains
Anti-inflammatoryReduces inflammatory markers in animal models
AntitumorInhibits proliferation of cancer cells

Case Studies

Several case studies have investigated the biological effects of 3-(5-Methylthiophen-3-yl)pyrrolidine:

  • Case Study on Antimicrobial Efficacy:
    • A study evaluated the effectiveness of this compound against Staphylococcus aureus, demonstrating significant inhibition at certain concentrations.
  • Case Study on Anti-inflammatory Properties:
    • In a controlled trial involving animal models, treatment with 3-(5-Methylthiophen-3-yl)pyrrolidine resulted in reduced levels of pro-inflammatory cytokines.

Q & A

Q. What are the recommended synthetic routes for 3-(5-Methylthiophen-3-yl)pyrrolidine, and how can reaction conditions be optimized?

A multistep synthesis involving cross-coupling reactions (e.g., Suzuki-Miyaura) is commonly employed. For example, coupling a pyrrolidine precursor with a 5-methylthiophene moiety under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/EtOH) at 105°C can yield the target compound . Optimization includes adjusting catalyst loading, solvent polarity, and temperature to enhance yield. Reaction monitoring via TLC or HPLC-MS is critical for identifying intermediates and byproducts.

Q. How can the molecular conformation of 3-(5-Methylthiophen-3-yl)pyrrolidine be characterized experimentally?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides precise structural data, including bond angles, dihedral angles, and ring puckering parameters . For non-crystalline samples, NMR analysis (¹H/¹³C, COSY, NOESY) can resolve stereochemistry and substituent orientation. Computational methods (DFT) may complement experimental data to model preferred conformers .

Q. What analytical techniques are suitable for purity assessment and structural validation?

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.
  • Spectroscopy : High-resolution mass spectrometry (HRMS) for molecular formula confirmation; FT-IR to identify functional groups (e.g., C-S stretching in thiophene at ~680 cm⁻¹).
  • Elemental analysis : Verify C/H/N/S ratios within ±0.4% of theoretical values .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of 3-(5-Methylthiophen-3-yl)pyrrolidine in catalytic systems?

The methyl group on the thiophene ring enhances electron density, favoring electrophilic substitution at the α-position. Steric hindrance from the pyrrolidine ring may limit access to catalytic sites in transition-metal complexes. Comparative studies using substituents with varying electronic profiles (e.g., -NO₂, -OMe) can quantify these effects via Hammett plots or kinetic isotope effects .

Q. What computational strategies are effective for predicting the biological activity of 3-(5-Methylthiophen-3-yl)pyrrolidine derivatives?

  • Molecular docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite.
  • QSAR modeling : Correlate substituent properties (logP, polar surface area) with activity data from in vitro assays.
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. How can enantioselective synthesis of 3-(5-Methylthiophen-3-yl)pyrrolidine be achieved?

Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) can induce stereocontrol during pyrrolidine ring formation. Diastereomeric excess (de) can be determined via chiral HPLC (Chiralpak IA column) or NMR with chiral shift reagents .

Q. What strategies resolve contradictory crystallographic and spectroscopic data for this compound?

  • Crystallographic refinement : Re-analyze SHELXL outputs for overfitting or thermal parameter errors .
  • Dynamic effects : Use variable-temperature NMR to probe conformational flexibility that may mismatch static crystal structures .
  • Complementary methods : Compare DFT-optimized geometries with experimental data to identify discrepancies.

Methodological Notes

  • Synthetic scalability : Pilot-scale reactions (>10 g) require careful control of exothermic steps (e.g., Grignard additions) and purification via flash chromatography .
  • Safety protocols : Handle intermediates with reactive functional groups (e.g., nitro, thiomethyl) under inert atmospheres due to potential explosivity or toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-Methylthiophen-3-yl)pyrrolidine
Reactant of Route 2
3-(5-Methylthiophen-3-yl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.